Cecropin A (1-7)-Melittin A (2-9) amide

Description

Contextual Background of Hybrid Antimicrobial Peptides

The core concept behind hybrid antimicrobial peptides is to synergistically combine the most desirable attributes of different parent peptides while minimizing their limitations. pensoft.net Natural AMPs, despite their potential, can have drawbacks such as high toxicity to mammalian cells, low stability in physiological conditions, and a limited spectrum of activity. oup.comoup.com By rationally designing chimeric sequences, researchers can engineer molecules that harness, for instance, the potent killing ability of one peptide and the cell selectivity of another. mdpi.comnih.gov

This hybridization strategy has been successfully applied to create peptides with enhanced efficacy against a variety of pathogens, including antibiotic-resistant strains. nih.govpensoft.net The design process often involves linking the N-terminal region of one peptide with the C-terminal region of another, sometimes via a flexible linker, to optimize the hybrid's structure and function. mdpi.comnih.gov Cecropin (B1577577) A-melittin hybrids are among the most well-studied and successful examples of this approach, first synthesized in 1989. acs.orgcore.ac.uk

Rationale for Hybridizing Cecropin A and Melittin (B549807)

The hybridization of cecropin A and melittin is a deliberate strategy to create a superior antimicrobial agent by merging their complementary characteristics. nih.govacs.org

Cecropin A , a 37-amino acid peptide isolated from the silk moth Hyalophora cecropia, exhibits potent bactericidal activity, particularly against Gram-negative bacteria, and is not toxic to eukaryotic cells. nih.govkvinzo.com However, its large size can make chemical synthesis costly, and its activity against Gram-positive bacteria is comparatively weaker. core.ac.ukkvinzo.com The N-terminal region of cecropin A is known to be crucial for its antimicrobial action. researchgate.net

Melittin , the principal toxic component of bee venom, is a smaller 26-residue peptide with powerful, broad-spectrum antimicrobial activity. nih.govkvinzo.com Its major drawback is its high toxicity toward mammalian cells, as it readily lyses erythrocytes (hemolytic activity) and other cell types, making it unsuitable for systemic therapeutic use. core.ac.ukacs.org

The goal of creating a cecropin A-melittin chimera is to produce a peptide that retains the broad-spectrum potency of melittin while adopting the bacterial cell selectivity and non-hemolytic nature of cecropin A. acs.orgacs.org By combining the cationic, bacteria-targeting N-terminal segment of cecropin A with the hydrophobic, membrane-disrupting segment of melittin (while excluding the parts of melittin responsible for high toxicity), researchers have developed hybrids with significantly improved therapeutic profiles. acs.orgoup.com

Significance of Cecropin A (1-7)-Melittin A (2-9) Amide in the Field

This compound, a shortened 15-amino acid hybrid, represents a significant advancement in the optimization of these chimeric peptides. nih.govkvinzo.com Its importance stems from several key findings:

Potent and Broad-Spectrum Activity: This specific hybrid demonstrates powerful antimicrobial activity against a wide array of both Gram-positive and Gram-negative bacteria. gencefebio.comchemicalbook.commedchemexpress.com Crucially, it has shown efficacy against clinically challenging, colistin-resistant strains of Acinetobacter baumannii, a pathogen for which treatment options are severely limited. nih.govoup.comnih.gov

Reduced Toxicity: A major success of this hybrid design is the significant reduction in toxicity. While its parent peptide melittin is highly hemolytic, this compound shows a marked decrease in hemolytic activity, making it a more viable candidate for therapeutic development. core.ac.ukoup.comgencefebio.com

Novel Mechanism of Action: Research indicates that its mechanism of action is not simple pore formation. Instead, it interacts with the outer leaflet of the bacterial membrane, inducing membrane condensation and the formation of unique multilamellar lipid stacks. acs.orgcea.fr This extensive membrane disruption ultimately leads to bacterial cell death. acs.orgcea.fr This distinct mechanism may reduce the likelihood of bacteria developing resistance. oup.com

A Scaffold for Further Development: The 15-residue sequence of this compound has served as a valuable template for creating further analogs. nih.govkvinzo.com Researchers have synthesized variations, such as cyclic versions or those with amino acid substitutions, to enhance properties like enzymatic stability and further refine the balance between antimicrobial potency and low toxicity. nih.govkvinzo.com

The following tables summarize the peptide's sequence information and some of its reported antimicrobial activities.

| Compound Name | Amino Acid Sequence | Molecular Formula | Molecular Weight (Da) |

|---|---|---|---|

| This compound | KWKLFKKIGAVLKVL-NH₂ | C₈₉H₁₅₂N₂₂O₁₅ | 1770.31 |

| Bacterial Strain | Reported MIC (mg/L) | Reference |

|---|---|---|

| Acinetobacter baumannii (Colistin-Resistant Strains) | 2–4 | oup.comoup.com |

| Escherichia coli ATCC 25922 | 8 | medchemexpress.com |

| Staphylococcus aureus ATCC 29213 | 32 | medchemexpress.com |

| Bacteroides fragilis NCTC 9343 | 8 | medchemexpress.com |

| Clostridium perfringens ATCC 13124 | 64 | medchemexpress.com |

Structure

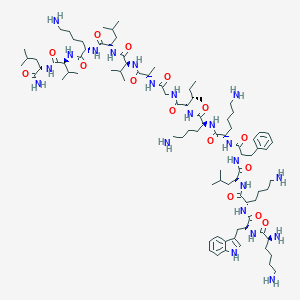

2D Structure

Properties

IUPAC Name |

(2S)-2,6-diamino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C89H152N22O15/c1-14-56(12)75(87(124)98-50-72(112)99-57(13)77(114)109-73(54(8)9)89(126)108-69(46-53(6)7)83(120)103-65(37-23-28-42-93)81(118)110-74(55(10)11)88(125)104-67(76(96)113)44-51(2)3)111-82(119)66(38-24-29-43-94)100-79(116)63(35-21-26-40-91)101-85(122)70(47-58-30-16-15-17-31-58)107-84(121)68(45-52(4)5)106-80(117)64(36-22-27-41-92)102-86(123)71(105-78(115)61(95)33-20-25-39-90)48-59-49-97-62-34-19-18-32-60(59)62/h15-19,30-32,34,49,51-57,61,63-71,73-75,97H,14,20-29,33,35-48,50,90-95H2,1-13H3,(H2,96,113)(H,98,124)(H,99,112)(H,100,116)(H,101,122)(H,102,123)(H,103,120)(H,104,125)(H,105,115)(H,106,117)(H,107,121)(H,108,126)(H,109,114)(H,110,118)(H,111,119)/t56-,57-,61-,63-,64-,65-,66-,67-,68-,69-,70-,71-,73-,74-,75-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTUWZOBAVPERW-VZYQMWHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H152N22O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1770.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Structural Characterization Methodologies

Peptide Synthesis Approaches

The creation of Cecropin (B1577577) A (1-7)-Melittin A (2-9) amide and its analogs relies on precise chemical methods to assemble the amino acid sequence H-Lys-Trp-Lys-Leu-Phe-Lys-Lys-Ile-Gly-Ala-Val-Leu-Lys-Val-Leu-NH2.

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for producing Cecropin A (1-7)-Melittin A (2-9) amide. researchgate.netnih.gov This technique involves building the peptide chain sequentially while one end is attached to an insoluble polymer support, which simplifies the purification process after each reaction step.

Researchers consistently employ the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for synthesis. researchgate.netnih.gov The process typically begins with a Rink-amide resin, which allows for the generation of a C-terminal amide upon cleavage—a key structural feature of the target compound. researchgate.net The synthesis can be performed using both automated microwave peptide synthesizers and manual methods. researchgate.netnih.gov Following the complete assembly of the 15-amino-acid chain, the peptide is cleaved from the resin and deprotected. Final purification is achieved using semi-preparative High-Performance Liquid Chromatography (HPLC), with the purity and identity of the final product confirmed by analytical HPLC and Mass Spectrometry (MS). researchgate.net

| Synthesis Step | Description |

| Resin Choice | Rink-amide resin is used to yield a C-terminal amide. researchgate.net |

| Chemistry | The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is standard. nih.govnih.gov |

| Assembly | Amino acids are added sequentially to the solid support. |

| Cleavage | The completed peptide is cleaved from the resin support. |

| Purification | Semi-preparative HPLC is used to purify the peptide. researchgate.net |

| Characterization | Purity and identity are confirmed by analytical HPLC and LC-MS. researchgate.net |

Chemical Ligation Techniques

Based on the reviewed scientific literature, Chemical Ligation techniques are not a commonly reported method for the synthesis of this compound. The primary and overwhelmingly documented approach remains Solid-Phase Peptide Synthesis.

Cyclization Strategies and Their Academic Implications

To enhance the properties of the linear this compound, researchers have developed cyclization strategies. A prominent method involves the introduction of cysteine (Cys) residues at both the N- and C-termini of the peptide sequence. nih.gov This modification allows for the formation of a disulfide bridge between the two thiol-containing side chains.

The synthesis of the cyclic analog, H-⌜CKWKLFKKIGAVLKVL⌝C-NH2, is achieved through a chemoselective thiol–disulfide interchange. nih.gov After the linear peptide with terminal cysteines is synthesized via SPPS and cleaved, it is dissolved in a dilute basic solution (e.g., 0.05 M NaHCO3 at pH ≈ 8) to facilitate the oxidative formation of the disulfide bond. nih.gov

Academic Implications: The primary academic implication of this cyclization is the significant improvement in the peptide's stability. While the linear form is susceptible to enzymatic degradation, the cyclic version demonstrates enhanced resistance to proteases such as trypsin. researchgate.netnih.gov This improved stability is a critical attribute for potential therapeutic applications, as it can prolong the molecule's active lifespan in vivo.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for elucidating the three-dimensional structure of this compound, which is intrinsically linked to its biological function.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a key technique used to investigate the secondary structure of this compound. nih.govresearchgate.net In aqueous buffer solutions, the peptide typically exhibits a random coil conformation. nih.govnih.gov However, its structure changes significantly in environments that mimic biological membranes.

When exposed to membrane-mimicking solvents, such as hexafluoroisopropanol (HFIP), or in the presence of lipid vesicles (liposomes), the CD spectrum of the peptide transforms into one characteristic of an α-helical structure. nih.govnih.gov This induced helicity is a common feature of many antimicrobial peptides and is considered essential for their interaction with and disruption of microbial membranes. The α-helical content can be quantitatively estimated from the molar ellipticity value at 222 nm. nih.gov Studies have shown that in the presence of anionic lipid vesicles, which resemble bacterial membranes, the peptide adopts a folded α-helical structure. nih.gov

| Environment | Predominant Secondary Structure | Spectroscopic Evidence |

| Aqueous Buffer | Random Coil | CD spectrum lacks characteristic α-helical minima. nih.govnih.gov |

| Anionic Lipid Vesicles | α-Helix | CD spectrum shows distinct minima around 208 and 222 nm. nih.gov |

| Zwitterionic Lipid Vesicles | Partially Folded / Unfolded | CD studies indicate partial folding. nih.gov |

| HFIP Solution | α-Helix | Helical content increases with HFIP concentration. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution, atom-level insights into the three-dimensional structure and conformational dynamics of peptides in solution. Two-dimensional proton NMR studies have been instrumental in determining the secondary structure and resonance assignments of cecropin-melittin hybrids. nih.gov For the specific hybrid CA(1-7)M(2-9), NMR has been used to investigate its conformational behavior and aggregation properties. nih.gov

These studies reveal that while the peptide may be unstructured in simple aqueous solution, it adopts a more defined conformation in other environments. nih.gov NMR experiments, including the analysis of long-range Nuclear Overhauser Effects (NOEs), have provided evidence for the formation of multimeric aggregates in solution. These NOEs suggest a model where peptide molecules pack in an antiparallel fashion. nih.gov This self-association behavior is an important aspect of the peptide's physicochemical properties. While detailed 3D structures for the specific CA(1-7)M(2-9) amide are part of ongoing research, NMR studies on closely related hybrids like CA(1-8)-ME(1-12) have confirmed the formation of α-helical structures in membrane-mimicking solutions, often connected by a flexible hinge region.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Insights

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-invasive technique used to investigate the secondary structure of peptides. By analyzing the vibrational frequencies of the peptide backbone, particularly the amide I band (1600–1700 cm⁻¹), which arises mainly from C=O stretching vibrations, researchers can determine the prevalence of α-helices, β-sheets, and random coil structures.

In studies of this compound, FTIR has been employed to understand its conformation when interacting with lipid monolayers, which serve as a simplified model for cell membranes. Research has indicated that even at a low concentration of 1%, the peptide adopts a transmembrane helical structure within a lipid monolayer. nih.gov This finding is significant as it suggests a mechanism by which the peptide can insert into and disrupt the integrity of bacterial membranes. The orientation of the peptide, whether parallel or perpendicular to the membrane surface, is a key determinant of its antimicrobial activity, and FTIR provides valuable data to support these mechanistic models. nih.gov

Fluorescence Spectroscopy for Environmental Probing

Fluorescence spectroscopy is a highly sensitive technique used to probe the local environment of specific amino acid residues within a peptide, providing information on peptide-membrane interactions. The intrinsic fluorescence of the tryptophan (Trp) residue in the Cecropin A (1-7) portion of the hybrid peptide is particularly useful for these studies. The wavelength of maximum fluorescence emission (λmax) of tryptophan is highly sensitive to the polarity of its surrounding environment.

When this compound is in an aqueous buffer, its tryptophan residue is exposed to a polar environment, resulting in a fluorescence emission maximum at approximately 350 nm. upf.edu Upon interaction with lipid vesicles, a shift in the λmax to shorter wavelengths (a blueshift) is observed, indicating the insertion of the tryptophan residue into the nonpolar, hydrophobic core of the lipid bilayer. acs.org

Studies have shown that the extent of this blueshift depends on the composition of the lipid vesicles. For instance, the tryptophan emission of the hybrid peptide shows a significant blueshift of -15 nm in anionic lipid vesicles, which mimic bacterial membranes, while a smaller blueshift of -4 nm is observed in zwitterionic lipid vesicles, which are models for eukaryotic membranes. acs.org This preferential interaction with anionic membranes is a key factor in the selective antimicrobial activity of the peptide.

Table 1: Tryptophan Fluorescence Emission Maxima (λmax) of this compound in Different Environments

| Environment | λmax (nm) | Reference |

|---|---|---|

| Aqueous Buffer | 350 | upf.edu |

| Zwitterionic Vesicles | 346 | acs.org |

| Anionic Vesicles | 335 | acs.org |

Chromatographic and Mass Spectrometric Techniques for Purity and Identity Confirmation in Research

The synthesis of peptides is a stepwise process that can result in a mixture of the desired product along with deletion sequences and other impurities. Therefore, rigorous purification and characterization are essential to ensure that the biological activity observed is solely attributable to the target peptide. A combination of chromatographic and mass spectrometric techniques is the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the primary method for the purification and purity assessment of synthetic peptides like this compound. kvinzo.comnih.gov This technique separates molecules based on their hydrophobicity. The peptide is loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica) and eluted with a gradient of increasing organic solvent, such as acetonitrile, in water. nih.govulisboa.pt

Following solid-phase synthesis, the crude peptide is purified by preparative RP-HPLC to isolate the full-length product from shorter, truncated peptides and other impurities. biosynth.com The purity of the collected fractions is then assessed using analytical RP-HPLC, with detection typically at 220 nm, where the peptide bond absorbs light. nih.gov Research articles consistently report purities of greater than 95% for this compound used in biological assays, with some studies achieving purities in the range of 90-99%. kvinzo.comnih.govnih.gov

Table 2: Reported Purity of this compound Determined by HPLC

| Reported Purity | Reference |

|---|---|

| >99% | kvinzo.com |

| >97% | nih.gov |

| >95% | ulisboa.ptfrontiersin.orghongtide.com |

| 90-99% | kvinzo.comnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Integrity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. kvinzo.com It is routinely used to confirm the molecular integrity of this compound. As the peptide is separated by the LC system, it is introduced into the mass spectrometer, which measures the mass-to-charge ratio (m/z) of the molecule. This allows for the confirmation that the purified peptide has the correct molecular weight, corresponding to its amino acid sequence. kvinzo.comnih.gov This technique is invaluable for verifying the identity of the synthesized peptide and ensuring that no unintended modifications have occurred during synthesis or purification.

MALDI-TOF Mass Spectrometry for Peptide Mapping

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another key technique for the characterization of synthetic peptides. frontiersin.org In this method, the peptide is co-crystallized with a matrix that absorbs laser energy. A pulsed laser beam irradiates the sample, causing the desorption and ionization of the peptide with minimal fragmentation. The ionized peptides are then accelerated in an electric field, and their time of flight to a detector is measured, which is proportional to their mass-to-charge ratio.

MALDI-TOF MS provides a very accurate determination of the molecular weight of this compound and its analogs. researchgate.net This is crucial for confirming the correct synthesis of the peptide and for identifying any modifications or impurities. The high resolution and mass accuracy of MALDI-TOF MS make it an indispensable tool in peptide research.

Table 3: MALDI-TOF Mass Spectra Data for this compound and Acylated Derivatives

| Peptide | Theoretical Mass (m/z) | Found Mass (m/z) | Reference |

|---|---|---|---|

| This compound | 1770.3 | 1771.8 | researchgate.net |

| Acylated Derivative 1 | 1838.4 | 1839.2 | researchgate.net |

| Acylated Derivative 2 | 1866.5 | 1867.3 | researchgate.net |

Capillary Electrophoresis (CE) for Charge Variant Analysis

While specific studies detailing the use of CE for the charge variant analysis of this compound are not extensively documented in the literature, the technique is widely applied for the characterization of therapeutic peptides and proteins. nih.gov Given the presence of multiple charged residues (lysine) in its sequence, CE would be a suitable method to detect and quantify any charge variants, ensuring the homogeneity of the peptide preparation. The high efficiency and resolution of CE make it a valuable tool for quality control in peptide synthesis. ub.edu

Aggregation and Oligomerization Analysis for Peptide Stability Studies

The aggregation and oligomerization state of a peptide therapeutic is a critical quality attribute, as it can significantly impact its stability, efficacy, and potential for immunogenicity. The following sections were intended to detail specific analytical methods for assessing these properties for this compound.

A comprehensive search of scientific literature did not yield specific studies that have utilized Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for the analysis of aggregation and oligomerization of this compound. While SEC-MALS is a powerful and widely used technique for determining the absolute molar mass and size of macromolecules and their aggregates in solution, specific data and research findings for its application to this particular hybrid peptide are not publicly available.

Similarly, a thorough review of published research revealed no specific data on the use of Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) to study the aggregation and oligomerization behavior of this compound. SV-AUC is a first-principles based method that provides high-resolution information on the size, shape, and distribution of macromolecules in solution. However, there are no available research findings detailing its application to characterize the stability of this specific peptide in terms of its aggregation profile.

Structure Activity Relationship Sar Studies of Cecropin a 1 7 Melittin a 2 9 Amide and Analogs

Influence of Amino Acid Sequence and Composition on Activity

The biological activity of Cecropin (B1577577) A (1-7)-Melittin A (2-9) amide and its analogs is intricately linked to their amino acid sequence and composition. The primary structure dictates the peptide's physicochemical properties, which in turn govern its interaction with microbial membranes.

Role of Cationicity and Hydrophobicity

A delicate balance between cationicity and hydrophobicity is paramount for the antimicrobial efficacy of Cecropin A (1-7)-Melittin A (2-9) amide. The cationic nature, conferred by positively charged amino acid residues such as lysine (B10760008) and arginine, facilitates the initial electrostatic attraction to the negatively charged components of microbial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.gov This interaction is the first step in the peptide's mechanism of action.

Hydrophobicity, on the other hand, is crucial for the peptide's ability to insert into and disrupt the lipid bilayer of the microbial membrane. nih.gov Increasing the hydrophobicity can lead to enhanced antimicrobial potency. However, an excess of hydrophobicity can also result in a loss of selectivity and an increase in toxicity towards host cells, a phenomenon observed with the parent peptide melittin (B549807). nih.gov Therefore, the design of effective analogs focuses on optimizing this hydrophobic-cationic balance to maximize antimicrobial activity while minimizing cytotoxicity.

Impact of Amphipathicity and Alpha-Helical Content

The ability of this compound to adopt an amphipathic alpha-helical conformation is a defining feature of its antimicrobial activity. asm.org In this secondary structure, the hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the helix. This spatial arrangement allows the peptide to interact favorably with both the aqueous environment and the lipid core of the cell membrane.

Upon binding to the microbial membrane, the peptide undergoes a conformational change, transitioning to a more ordered alpha-helical structure. nih.gov The degree of alpha-helicity has been shown to correlate with the peptide's lytic activity. nih.gov A higher helical content generally leads to a greater affinity for microbial membranes and more effective membrane permeabilization. nih.gov The amphipathic nature of this helix is critical for its disruptive mechanism, which is thought to involve the formation of pores or the destabilization of the membrane through a "carpet-like" mechanism. cea.fr

Effects of Specific Amino Acid Substitutions (e.g., Tryptophan, Arginine, Lysine)

Strategic substitution of specific amino acids can significantly modulate the activity of this compound and its analogs.

Tryptophan: The introduction of tryptophan residues has been shown to enhance the antimicrobial activity of cecropin-melittin hybrids. nih.gov Tryptophan, with its bulky indole (B1671886) side chain, has a strong preference for the interfacial region of lipid bilayers, thereby anchoring the peptide to the membrane and promoting deeper insertion. nih.gov This can lead to increased membrane disruption and a broader spectrum of activity, particularly against Gram-positive bacteria. nih.gov

Arginine and Lysine: The substitution of lysine with arginine has been explored to fine-tune the peptide's cationicity and its interactions with microbial membranes. Arginine's guanidinium (B1211019) group is more planar and can form more hydrogen bonds with the phosphate (B84403) groups of lipids compared to lysine's primary amine. nih.gov This can result in a stronger binding affinity to the bacterial membrane. However, the optimal placement and number of these cationic residues are crucial, as excessive positive charge can sometimes lead to reduced activity.

Peptide Length and Its Correlation with Biological Efficacy

The length of the peptide chain is a critical factor influencing the biological efficacy of this compound. While the parent cecropin A is a 37-amino-acid peptide, the hybrid design aims to identify the shortest possible sequence that retains potent antimicrobial activity. asm.org Shorter peptides are advantageous due to lower manufacturing costs and potentially better pharmacokinetic properties. asm.org

Research has demonstrated that the 15-residue hybrid, this compound, is one of the shortest cecropin-based peptides that exhibits antibacterial activity and spectra similar to or even better than the full-length cecropin A, representing a 60% reduction in size. nih.govresearchgate.net Further truncation can lead to a significant loss of activity, suggesting that a critical length is required to span the microbial membrane or to form a stable amphipathic helix necessary for its function.

Conformational Dynamics and Their Relationship to Antimicrobial Function

The antimicrobial function of this compound is not solely dependent on a static structure but is also influenced by its conformational dynamics. In an aqueous environment, the peptide is largely unstructured. nih.govnih.gov However, upon interaction with the microbial membrane, it adopts its characteristic alpha-helical conformation. nih.govnih.gov

This induced folding is a key aspect of its mechanism of action. The flexibility of the peptide allows it to adapt to the specific lipid composition of different bacterial membranes. Molecular dynamics simulations have been employed to study the adsorption process of the peptide onto surfaces, revealing that the pathway of approach influences the final conformation. nih.gov The peptide's ability to disrupt the membrane is linked to its capacity to induce membrane condensation and form multilamellar lipid stacks, effectively leading to cell death. cea.fr

Impact of Terminal Modifications (e.g., Amidation, Acylation, Lipidation)

Modifications at the N- and C-terminals of this compound can significantly impact its biological activity and stability.

Acylation and Lipidation: The attachment of fatty acid chains (acylation or lipidation) to the N-terminus of the peptide has been shown to increase its hydrophobicity and, in some cases, enhance its antimicrobial potency. mdpi.com The lipid moiety can act as an anchor, promoting the peptide's association with the microbial membrane. The length of the acyl chain is a critical parameter, with optimal lengths leading to a significant increase in activity without a corresponding increase in toxicity. However, excessive lipidation can lead to a loss of selectivity and increased hemolytic activity. mdpi.com

Rational Design Principles for Enhanced Performance

The rational design of analogs of this compound is a strategic endeavor aimed at optimizing its therapeutic potential. The primary goal is to enhance its antimicrobial potency and spectrum while minimizing toxicity to host cells, particularly hemolytic activity. nih.govacs.org This process involves systematic modifications of the peptide's primary structure to fine-tune its physicochemical properties, such as hydrophobicity, cationicity, and amphipathicity, which are critical determinants of its biological function. researchgate.netbohrium.com Key strategies include amino acid substitutions to modulate the hydrophobic-hydrophilic balance, alterations to net positive charge, and structural modifications like cyclization to improve stability. kvinzo.comnih.govacs.org

Modulation of Hydrophobicity

Hydrophobicity is a crucial factor in the interaction of antimicrobial peptides with cell membranes. researchgate.netresearchgate.net For this compound, the hydrophobic residues are essential for inserting into and disrupting the bacterial membrane's lipid bilayer. nih.gov However, excessive hydrophobicity can lead to non-specific interactions with eukaryotic cell membranes, resulting in increased hemolytic activity. researchgate.net Therefore, design principles often seek an optimal hydrophobicity window that maximizes antibacterial efficacy while minimizing host cell toxicity. researchgate.netnih.gov

Research has shown that the hydrophobic residue at position 8 (Isoleucine, Ile), which corresponds to position 2 of the melittin fragment, plays a significant role in the peptide's activity. nih.gov Structure-activity relationship (SAR) studies have explored the impact of substituting this residue:

Replacement with other hydrophobic residues: Substituting Ile8 with Leucine (Leu) maintained good antibacterial activity. Replacement with Alanine (Ala) was also effective against several bacterial strains, though slightly less so against Staphylococcus aureus. nih.gov

Replacement with hydrophilic residues: When Ile8 was replaced by the hydrophilic residue Serine (Ser), the peptide's potency against all tested bacterial strains was strongly reduced. nih.gov

Deletion of hydrophobic residues: Deletion of Ile8 or the C-terminal Leucine (Leu15) resulted in decreased antibacterial activity. nih.gov

These findings underscore that the presence and nature of key hydrophobic residues are significant for the peptide's mechanism of action, which involves interaction with the hydrocarbon core of the bacterial membrane. nih.gov

| Peptide Sequence | Modification | Relative Activity |

|---|---|---|

| KWKLFKKIGAVLKVL-NH₂ | Parent Peptide | High |

| KWKLFKKLGAVLKVL-NH₂ | Ile8 → Leu | Maintained good activity |

| KWKLFKKAGAVLKVL-NH₂ | Ile8 → Ala | Active (less active vs. S. aureus) |

| KWKLFKKSGAVLKVL-NH₂ | Ile8 → Ser | Strongly reduced potency |

| KWKLFKK-GAVLKVL-NH₂ | Deletion of Ile8 | Reduced activity |

Alteration of Cationic Residues

The net positive charge of this compound, provided by its Lysine (Lys) residues, is fundamental to its initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) and teichoic acids. researchgate.netnih.gov Modifying these cationic residues can significantly impact both antimicrobial activity and hemolytic toxicity.

Studies involving the substitution of the five Lys residues have yielded important insights:

Substitution with Arginine (Arg): Replacing all five Lys residues with Arg resulted in a notable increase in hemolytic activity, while the antibacterial effect remained largely the same. nih.govacs.org This suggests that while both Lys and Arg provide a positive charge, the specific nature of the side chain influences the interaction with eukaryotic membranes.

Substitution with Ornithine (Orn): In contrast, substituting the Lys residues with Ornithine (Orn) preserved the antibacterial activity but was associated with even lower hemolysis than the parent peptide. Furthermore, this modification improved the peptide's stability against enzymatic degradation. nih.govacs.org

These results indicate that Ornithine may be a preferable substitute for Lysine in designing safer and more stable analogs of this compound. nih.govacs.org

| Peptide | Modification | Antibacterial Activity | Hemolytic Activity | Enzymatic Stability |

|---|---|---|---|---|

| CA(1-7)M(2-9) | Parent (5 Lys) | Good | Low | Susceptible |

| Analog 1 | 5 Lys → 5 Arg | Conserved | Increased | Not specified |

| Analog 2 | 5 Lys → 5 Orn | Conserved | Lower | Improved |

Structural Modifications for Enhanced Stability

A significant challenge for peptide-based therapeutics is their susceptibility to proteases in the biological environment. To overcome this, rational design incorporates structural modifications aimed at enhancing enzymatic stability without compromising antimicrobial activity. kvinzo.com

One effective strategy is cyclization . By adding a Cysteine (Cys) residue to each end of the linear peptide, a disulfide bridge can be formed, creating a cyclic structure. This modification has been shown to:

Improve resistance to enzymatic digestion. kvinzo.comnih.gov

Maintain good antibacterial activity. kvinzo.comnih.gov

Retain low hemolytic properties. kvinzo.comnih.gov

The cyclic analog, Cys-CA(1-7)M(2-9)-Cys, therefore represents a promising design with enhanced stability, a critical attribute for potential therapeutic applications. kvinzo.comnih.gov

| Peptide | Structure | Key Advantage |

|---|---|---|

| CA(1-7)M(2-9) | Linear | Good antibacterial activity and low hemolysis |

| C-CA(1-7)M(2-9)-C | Cyclic (disulfide bridge) | Improved resistance to enzyme digestion while maintaining good activity and low hemolysis |

Table of Compound Names

| Abbreviation/Name | Full Name |

| CA(1-7)M(2-9) amide | This compound |

| Cys | Cysteine |

| Lys | Lysine |

| Arg | Arginine |

| Orn | Ornithine |

| Ile | Isoleucine |

| Leu | Leucine |

| Ala | Alanine |

| Ser | Serine |

| LPS | Lipopolysaccharide |

Mechanisms of Action at the Molecular and Supramolecular Levels

Peptide-Membrane Interactions and Membrane Disruption Models

The interaction of Cecropin (B1577577) A (1-7)-Melittin A (2-9) amide with microbial membranes is a dynamic process that leads to significant structural perturbation. This interaction is not a single event but rather a cascade of processes including electrostatic attraction, hydrophobic insertion, and the induction of complex lipid phase changes. cea.frnih.gov

The initial contact between Cecropin A (1-7)-Melittin A (2-9) amide and a microbial cell is predominantly driven by electrostatic interactions. nih.govmdpi.com Microbial membranes are typically rich in anionic phospholipids, such as phosphatidylglycerol (PG), which imparts a net negative charge to the surface. upf.eduresearchgate.net The cationic nature of the peptide, conferred by its positively charged lysine (B10760008) residues, facilitates a strong electrostatic attraction to these anionic surfaces. upf.eduresearchgate.net

A key feature of the mechanism of this compound is its ability to induce dramatic large-scale changes in membrane architecture. nih.govcea.fr Upon interaction with model bacterial membranes (composed of POPE/POPG), the peptide disrupts vesicles and triggers membrane condensation. nih.govcea.fr This process leads to the formation of onion-like structures characterized by multilamellar stacks, where lipid bilayers are held together by intercalated peptides. nih.govcea.fr This extensive membrane reorganization represents a significant departure from simple pore formation and suggests a more comprehensive disruptive mechanism. cea.fr

The precise model of membrane permeabilization by this compound and related hybrids has been a subject of investigation, with evidence pointing away from simple, discrete channel formation towards more disruptive models. nih.govacs.org While some longer cecropin-melittin hybrids have been shown to form channels, studies on shorter analogs suggest a detergent-like disruption of the bilayer is more likely, especially at higher peptide concentrations. acs.org

Research on a closely related 15-residue hybrid, CM15, indicates a mechanism consistent with the "toroidal-pore" model. nih.gov In this model, the peptides insert into the membrane and induce the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a pore lined by both peptides and lipid headgroups. nih.gov However, this study also noted that the substantial reversibility of permeabilization was inconsistent with a "carpet" or detergent-like mechanism, which would be expected to cause complete membrane lysis and micellization. nih.gov In contrast, other studies propose that the peptide's action is more akin to a surface interaction that leads to the aforementioned membrane condensation, rather than the formation of transmembrane pores. nih.govcea.fr The high number of peptide molecules required to induce the release of contents from lipid vesicles also supports a detergent-like disruption model over the formation of discrete, long-lasting pores. acs.org

Detailed structural analysis using Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Diffraction (SAXD) has provided evidence for the formation of a specific lipid phase known as the Lγ phase. nih.govcea.fr This phase is characterized by a tightly packed, liquid-crystalline lamellar structure. cea.fr The identification of the Lγ phase, observed through abrupt changes in the repeat distance of the lipid stacks as they transition to the gel state, is a novel finding in the study of antimicrobial peptide mechanisms. nih.govcea.fr Its formation is considered a significant part of the membrane disruption process initiated by this compound. cea.fr

Intracellular Targets and Pathways

While the primary antibacterial activity of this compound and other AMPs is attributed to membrane permeabilization, the possibility of translocation across the membrane to engage intracellular targets cannot be entirely dismissed. nih.govd-nb.inforesearchgate.net For many AMPs, once the membrane barrier is breached, they can potentially interact with internal components such as DNA, RNA, or specific proteins, thereby inhibiting crucial cellular processes like replication, transcription, or translation. unina.itd-nb.info However, specific research detailing the intracellular targets and pathways directly affected by this compound is limited. The prevailing model for this particular peptide suggests that its potent and rapid action leads to extensive membrane disruption and cell lysis, which may preclude the need for specific intracellular targeting. nih.govcea.fr The lethal mechanism is considered to be directly related to the swift permeabilization of the plasma membrane. asm.org

Data Tables

Table 1: Summary of Mechanistic Findings for this compound

| Mechanism Aspect | Key Findings | Supporting Evidence |

|---|---|---|

| Initial Interaction | Strong electrostatic attraction to anionic microbial membranes. nih.govupf.edu | Higher binding affinity for negatively charged lipid vesicles (e.g., DMPC/DMPG) compared to zwitterionic vesicles (DMPC). nih.govupf.educore.ac.uk |

| Membrane Restructuring | Induces membrane condensation and the formation of multilamellar stacks. nih.govcea.fr | Confocal and electron microscopy, SANS, and SAXD data. nih.govcea.fr |

| Permeabilization Model | Evidence supports a toroidal-pore or detergent-like mechanism over stable barrel-stave pores. cea.frnih.govacs.org | High peptide-to-lipid ratios required for leakage; lack of discrete single-channel events. nih.govacs.org |

| Lipid Phase Induction | Formation of a tightly packed, liquid-crystalline Lγ phase. nih.govcea.fr | Abrupt changes in lipid repeat distance observed via SAXD. nih.govcea.fr |

| Physical Membrane Effects | Alters lipid bilayer thickness and increases membrane stiffness. nih.govcea.fr | SANS and SAXD analysis. nih.govcea.fr |

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation/Synonym | Type |

|---|---|---|

| This compound | CAMA, CM15 (related) | Synthetic Hybrid Peptide |

| Cecropin A | CA | Natural Peptide |

| Melittin (B549807) | M | Natural Peptide |

| Palmitoyl-oleoyl-phosphatidylethanolamine | POPE | Lipid |

| Palmitoyl-oleoyl-phosphatidylglycerol | POPG | Lipid |

| 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) | DMPC | Lipid |

Biophysical Investigations of Peptide Membrane Interactions

Model Membrane Systems for Studying Peptide Activity

Model membranes are indispensable tools for studying the specific interactions between peptides and lipid bilayers in a controlled environment, free from the complexity of a living cell. These systems allow for the systematic variation of lipid composition, charge, and physical state to dissect the key determinants of peptide activity.

Large Unilamellar Vesicles (LUVs) are frequently used as three-dimensional model systems to investigate the binding, insertion, and membrane-disrupting capabilities of peptides like Cecropin (B1577577) A (1-7)-Melittin A (2-9) amide. LUVs are spherical lipid bilayers enclosing an aqueous core, typically around 100 nm in diameter, which can be prepared with varying lipid compositions to mimic different cell types.

Studies have utilized LUVs composed of zwitterionic (neutral) lipids, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), to model eukaryotic membranes. In contrast, vesicles containing anionic (negatively charged) lipids, like 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DMPG), or mixtures of zwitterionic and anionic lipids, are used to represent bacterial membranes. Research shows that the interaction of Cecropin A (1-7)-Melittin A (2-9) amide is highly dependent on the membrane's lipid composition. The peptide interacts strongly with negatively charged liposomes, an interaction driven by initial electrostatic attraction between the cationic peptide and the anionic lipid headgroups. In zwitterionic DMPC vesicles, the interaction is different, suggesting that a progressive surface coverage by the peptide eventually destabilizes the membrane, potentially leading to disruption.

Planar lipid bilayers are another valuable model system, consisting of a single lipid bilayer formed across a small aperture, which separates two aqueous compartments. This setup is particularly suited for electrophysiological measurements, allowing for the direct study of ion channel or pore formation by peptides.

Investigations into analogs of this compound have demonstrated that these peptides are capable of forming ion pores in planar lipid bilayers. nih.gov These studies reveal voltage-dependent conductance changes, indicating that the peptides can create pathways for ion flow across the membrane. nih.gov The proposed mechanism involves an initial ionic interaction with the anionic phosphate (B84403) groups of the membrane, followed by insertion into the hydrocarbon core. Subsequently, the peptides are thought to reorient into amphipathic alpha-helical structures that assemble to form transmembrane pores or ion channels. nih.gov More broadly, cecropins have been shown to form large, time-variant, and voltage-dependent ion channels in planar lipid membranes, a property believed to be central to their antibacterial activity. nih.gov

To specifically mimic the cytoplasmic membranes of bacteria, researchers frequently use a mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG). upf.edu POPE is a zwitterionic lipid that can form non-bilayer structures, while POPG provides the negative charge characteristic of bacterial membranes. A common composition used in studies is a POPE/POPG ratio of 3:1.

Studies on the interaction of this compound with POPE/POPG model membranes reveal a potent and disruptive mechanism. cea.fr The peptide interacts strongly with these anionic vesicles, leading to significant structural rearrangements. upf.educea.fr This preferential interaction with anionic membranes, which mimic bacterial surfaces, over zwitterionic membranes, which model eukaryotic cells, is a key factor in the peptide's selective toxicity towards bacteria. upf.edu

Advanced Biophysical Characterization Techniques

To move beyond simple binding or leakage assays and understand the structural consequences of the peptide-membrane interaction, advanced biophysical techniques are employed. These methods provide high-resolution information on how the peptide affects the organization, structure, and phase behavior of the lipid bilayer.

SANS and SAXD are powerful techniques for characterizing the nanostructure of lipid assemblies. They provide information on the shape, size, and arrangement of lipid structures, such as the thickness of the bilayer and the distance between stacked bilayers (lamellar repeat distance).

A comprehensive study using SANS and SAXD on the interaction of this compound with POPE/POPG bacterial model membranes revealed a dramatic effect. cea.fr Instead of forming simple pores, the peptide was found to completely disrupt the initial vesicle structure. This disruption leads to membrane condensation and the formation of onion-like, multilamellar stacks of lipid bilayers, which are held together by the intercalated peptides. cea.fr These techniques showed that the peptide induces a tightly packed liquid-crystalline lamellar phase, altering the lipid bilayer thickness and increasing its stiffness. cea.fr The analysis also suggested the formation of a specific lipid phase known as Lγ, which had not previously been identified as part of the mechanism of action for antimicrobial peptides. cea.fr This indicates a mechanism of action that involves extensive membrane disruption and reorganization rather than discrete channel formation. cea.fr

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the heat changes that occur in a sample as it is heated or cooled. For lipid systems, DSC is used to study the thermotropic phase behavior, particularly the main phase transition from the ordered gel phase (Lβ') to the disordered liquid-crystalline phase (Lα). The temperature (Tm) and enthalpy (ΔH) of this transition are sensitive to the presence of molecules like peptides that interact with the lipid bilayer.

DSC studies on this compound have provided significant insights into its interaction with different model membranes. upf.edu When interacting with POPE/POPG vesicles, the peptide causes dramatic effects. At high peptide-to-lipid ratios (1:15), a very pronounced decrease in the transition enthalpy is observed, indicating a major disruption of the bilayer's cooperative melting. upf.edu At lower ratios (1:40), the peptide induces the segregation of lipids into peptide-rich and peptide-poor domains. upf.edu

The interaction with zwitterionic DMPC vesicles is also concentration-dependent. At low peptide-to-lipid ratios, the peptide has a minimal effect on the main phase transition. However, as the peptide concentration increases, it causes a significant decrease in both the temperature and the enthalpy of the transition, consistent with a destabilization and disruption of the lipid bilayer.

| Peptide:Lipid Molar Ratio | Transition Temperature (Tm) °C | Transition Enthalpy (ΔH) kJ/mol |

|---|---|---|

| 0 (Pure Lipid) | 24.1 | 28.5 |

| 1:80 | 24.0 | 28.3 |

| 1:40 | 23.6 | 22.2 |

| 1:20 | 23.2 | 17.6 |

| 1:10 | 22.5 | 10.5 |

| 1:7 | Distorted Profile | N/A |

Isothermal Titration Calorimetry (ITC) for Binding Energetics

Isothermal Titration Calorimetry (ITC) has been instrumental in characterizing the thermodynamic forces driving the interaction of this compound with model membranes. Studies have explored these interactions using large unilamellar vesicles (LUVs) of varying lipid compositions, including zwitterionic 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), anionic 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DMPG), and a mixed DMPC/DMPG (3:1) system, which mimics bacterial membranes. nih.govcea.fr

The interaction is shown to be highly dependent on the lipid composition and the peptide-to-lipid (P/L) ratio. With negatively charged DMPG vesicles, the binding is predominantly exothermic, driven by strong electrostatic interactions between the cationic peptide and the anionic lipid headgroups. nih.gov This interaction is so strong that it can lead to vesicle aggregation and precipitation. nih.gov For DMPG membranes, the enthalpy of interaction for this compound was determined to be approximately -46 ± 4 kJ/mol. nih.gov

In the case of zwitterionic DMPC membranes, which serve as a model for eukaryotic cells, the interaction is more complex. nih.gov At low P/L ratios, the peptide binds to the membrane surface. As the concentration of the peptide increases, a threshold is reached where the peptide's orientation is believed to shift from parallel to perpendicular to the membrane surface. This reorientation is followed by pore formation and eventual disruption of the membrane. nih.gov The energetics of the interaction are also temperature-dependent, with ITC results suggesting that the peptide interacts primarily with the outer leaflet of the membrane. cea.fr

| Model Membrane | Interaction Characteristics | Enthalpy (ΔH) |

|---|---|---|

| DMPG (anionic) | Strong electrostatic interaction, aggregation, and precipitation | -46 ± 4 kJ/mol |

| DMPC (zwitterionic) | Surface coverage, orientation change, pore formation, disruption | Data not specified |

| POPE/POPG (bacterial model) | Surface interaction leading to membrane condensation | Data not specified |

Dynamic Light Scattering (DLS) for Vesicle Aggregation and Size Changes

Dynamic Light Scattering (DLS) studies are employed to assess changes in the size and aggregation state of lipid vesicles upon interaction with this compound. These measurements have confirmed that the peptide can induce significant structural changes in model membranes.

In studies with negatively charged vesicles, the strong electrostatic attraction between the peptide and the lipids leads to a neutralization of the surface charge, which in turn reduces the repulsive forces between vesicles and promotes aggregation. nih.gov This is observed in DLS measurements as a significant increase in the hydrodynamic radius of the particles in suspension. For a related peptide, BP100, derived from the Cecropin A (1-7)-Melittin A (2-9) hybrid, a notable increase in particle size and heterogeneity was observed above the membrane saturation point, consistent with vesicle aggregation. nih.gov While specific DLS data for this compound inducing aggregation is not detailed, the behavior of closely related peptides suggests a similar mechanism. Furthermore, DLS has been utilized to confirm the formation of small, homogenous micelles when similar lipopeptides are formulated with poloxamers, indicating the peptide's influence on particle formation. researchgate.net

Confocal and Electron Microscopy for Cellular Morphology and Disruption

Confocal and electron microscopy techniques provide direct visual evidence of the morphological changes induced by this compound on both model membranes and bacterial cells. These studies have been crucial in elucidating the disruptive mechanism of action of the peptide. cea.fr

Investigations using a bacterial model membrane composed of POPE/POPG revealed that the peptide does not simply form pores but causes a more profound disruption of the vesicle structure. cea.fr The peptide induces membrane condensation, leading to the formation of onion-like, multilamellar stacks that are held together by the intercalated peptide molecules. cea.fr This extensive membrane disruption is proposed to be the primary mechanism of its antimicrobial action, leading to cell death. cea.fr Scanning electron microscopy of bacteria such as Burkholderia pseudomallei treated with similar antimicrobial peptides has shown visible membrane blebbing, further supporting a mechanism of direct membrane damage. peerj.com

Zeta Potential Measurements for Surface Charge Analysis

Zeta potential measurements are used to quantify the surface charge of lipid vesicles and how it is altered by the binding of this compound. Given the highly cationic nature of this peptide, its interaction with negatively charged membranes, which mimic bacterial surfaces, is expected to significantly impact the zeta potential.

For a closely related peptide, BP100, studies on POPG/POPC vesicles showed an initial zeta potential of -38.3 mV. nih.gov As the peptide was added, it progressively neutralized the negative charge of the vesicles. At the saturation point, the zeta potential was brought close to zero (-0.1 mV). nih.gov This charge neutralization is a key factor in promoting vesicle aggregation, as the electrostatic repulsion between vesicles is eliminated. nih.gov This effect underscores the importance of electrostatic interactions in the initial binding of the peptide to bacterial membranes.

| Condition | Zeta Potential (mV) |

|---|---|

| POPG/POPC LUVs (absence of peptide) | -38.3 |

| POPG/POPC LUVs (at peptide saturation) | -0.1 |

Propidium Iodide Uptake Assays for Membrane Permeabilization

Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. Its uptake is a hallmark of membrane permeabilization and cell death. Assays measuring PI uptake are therefore a common method to assess the membrane-disrupting activity of antimicrobial peptides.

Studies on derivatives and analogs of this compound have utilized PI uptake to confirm their bactericidal mechanism. nih.govnih.gov For instance, related peptides have been shown to kill biofilm cells, as revealed by an increase in PI fluorescence. nih.gov These assays provide quantitative data on the extent and rate of membrane permeabilization, directly linking the peptide's interaction with the membrane to its lethal effect on bacteria. mdpi.com

Membrane Depolarization Assays

The disruption of the cell membrane by this compound leads to a collapse of the membrane potential, a critical event that contributes to cell death. Membrane depolarization can be monitored using potential-sensitive fluorescent dyes, such as bisoxonol. nih.gov

When the peptide induces pores or defects in the membrane, it disrupts the ion gradients maintained by the cell, leading to depolarization. This change in membrane potential causes an increase in the fluorescence of dyes like bisoxonol. nih.gov Studies on this compound and its analogs have confirmed their ability to cause rapid membrane depolarization in target cells, such as Leishmania promastigotes. nih.gov This rapid collapse of the membrane potential is a key aspect of the peptide's antimicrobial mechanism, occurring as a direct consequence of its interaction with and disruption of the cell membrane. nih.govmdpi.com

Biological Activities and Scope of Research Applications

Broad-Spectrum Antimicrobial Activity

Cecropin (B1577577) A (1-7)-Melittin A (2-9) amide exhibits potent antimicrobial activity against a wide range of pathogenic microorganisms. medchemexpress.combachem.com Its efficacy extends across Gram-positive and Gram-negative bacteria, as well as anaerobic bacteria, making it a compound of significant interest in the development of new antimicrobial agents. asm.orgbachem.com

Activity against Gram-Positive Bacteria

Research has consistently demonstrated the effectiveness of Cecropin A (1-7)-Melittin A (2-9) amide against various Gram-positive bacteria. Studies have determined its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

One study reported a MIC value of 32 mg/L for Staphylococcus aureus ATCC 29213. medchemexpress.com Another investigation focusing on several analogs of the peptide found MIC values against S. aureus and Bacillus subtilis to be in the range of 2 to 64 μg/mL. acs.org This highlights the peptide's potent activity against these clinically relevant Gram-positive pathogens.

| Bacterial Strain | Reported MIC Range (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 - 32 |

| Bacillus subtilis | 2 - 64 |

Activity against Gram-Negative Bacteria

The antimicrobial spectrum of this compound also includes significant activity against Gram-negative bacteria. Research has established its efficacy against common Gram-negative pathogens through the determination of MIC values.

For Escherichia coli ATCC 25922, a MIC value of 8 mg/L has been reported. medchemexpress.com In a broader study examining analogs, the MIC values against E. coli and Pseudomonas aeruginosa were found to be within the range of 2 to 64 μg/mL. acs.org This demonstrates the peptide's capability to inhibit the growth of these challenging bacterial species.

| Bacterial Strain | Reported MIC Range (µg/mL) |

|---|---|

| Escherichia coli | 2 - 8 |

| Pseudomonas aeruginosa | 2 - 64 |

Activity against Anaerobic Bacteria

The antimicrobial activity of this compound extends to anaerobic bacteria, which are often challenging to treat. asm.orgbachem.com Studies have shown that this hybrid peptide is effective against a variety of anaerobic organisms.

Research has reported MIC values of 8 mg/L for Bacteroides fragilis NCTC 9343 and 64 mg/L for Clostridium perfringens ATCC 13124. medchemexpress.com Furthermore, it has been demonstrated that 90% of tested strains from the B. fragilis group, as well as fusobacteria, propionibacteria, and peptostreptococci, were inhibited by a concentration of 4 mg/L of the peptide. asm.org The antimicrobial activity against these anaerobes was found to be comparable to that of chloramphenicol. asm.org Another study confirmed the activity of related cecropin-melittin hybrid peptides against 60 anaerobic bacterial strains, with MICs ranging from 0.125 to 32 μg/ml.

| Bacterial Strain/Group | Reported MIC (mg/L) |

|---|---|

| Bacteroides fragilis | 8 |

| Clostridium perfringens | 64 |

| B. fragilis group, fusobacteria, propionibacteria, and peptostreptococci (MIC90) | 4 |

Antifungal Activities

In addition to its antibacterial properties, this compound and related hybrid peptides have demonstrated notable antifungal activities. nih.govasm.org Research has shown its efficacy against a range of fungal pathogens, including those affecting plants and opportunistic human pathogens. oup.comfrontierspartnerships.org

Studies have indicated that this peptide exhibits antifungal activity, although specific MIC values for a wide range of fungi are not as extensively documented as for bacteria. nih.gov However, research on the parent cecropin peptides has shown potent fungicidal activity against Candida albicans. nih.govresearchgate.net For instance, the minimal inhibitory concentration (MIC) and minimal fungicidal concentration (MFC) of a cecropin peptide against C. albicans were reported to be 0.9 μg/mL and 1.8 μg/mL, respectively. nih.gov A synthetic cecropin A-melittin hybrid, was found to be active against several plant pathogens, including Phytophthora infestans and Fusarium species. researchgate.net Another study highlighted that a cecropin A-temporin A hybrid peptide retained significant antifungal activity against Candida albicans. frontierspartnerships.org The engineered CEMA peptide, which combines active portions of cecropin A and melittin (B549807), also showed strong in vitro antifungal activity by inhibiting conidia germination. oup.com

Antimalarial Activity in Research Models

Research has indicated that this compound and other cecropin-melittin hybrids possess antimalarial properties. medchemexpress.com These peptides have been investigated for their ability to inhibit the growth of the malaria parasite, Plasmodium falciparum. nih.govfrontiersin.org

Studies have shown that hybrid peptides of cecropin and melittin can inhibit the reinvasion of red blood cells by P. falciparum. frontiersin.org One of the most effective hybrids, Cecropin A(1-13)-Melittin(1-13), was found to be ten times more potent as an antimalarial agent than cecropin B or magainin 2. nih.gov The infectivity of the bloodstream form of P. falciparum was also inhibited by both D and L isomers of cecropin-melittin hybrids. researchgate.net This line of research suggests that these hybrid peptides could serve as templates for the development of novel antimalarial drugs. nih.govnih.gov

Inhibition of Biofilm Formation and Disruption of Existing Biofilms

A significant area of research for this compound is its activity against bacterial biofilms. Biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously difficult to eradicate with conventional antibiotics.

This hybrid peptide has been shown to both inhibit the formation of biofilms and disrupt already established ones. It has demonstrated the ability to inhibit biofilm formation of methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, it has been observed to have synergistic effects when combined with antibiotics such as tobramycin, ciprofloxacin, and colistin in treating P. aeruginosa biofilms. This synergy can lead to a significant reduction in the required concentrations of both the peptide and the antibiotic.

Antiviral Effects

The antiviral properties of this compound are an area of research interest, largely extrapolated from the known activities of its parent molecules, cecropin and melittin, and the broader class of antimicrobial peptides (AMPs). AMPs are recognized for their wide-ranging activity, which includes effects against certain enveloped viruses. nih.gov The primary mechanism often involves the disruption of the viral envelope, which is structurally similar to microbial membranes.

Melittin, a major component of bee venom, has demonstrated significant in vitro antiviral activity against a diverse array of viruses. nih.gov Research has shown its ability to inhibit the replication of Human Immunodeficiency Virus (HIV-1) by suppressing viral gene expression. researchgate.netsemanticscholar.org Studies have also documented melittin's effectiveness against Herpes Simplex Virus (HSV), where it can directly inactivate viral particles and interfere with the virus's attachment to host cells. nih.govresearchgate.net The broad antiviral potential of melittin is a key rationale for its inclusion in hybrid peptide designs. nih.gov

Cecropins have also been studied for their antiviral capabilities. In conjunction with melittin, cecropins have been shown to inhibit HIV-1 production by interfering with host cell-directed viral gene expression. semanticscholar.org While direct studies on the specific antiviral spectrum of the this compound hybrid are limited, its design incorporates the structural elements responsible for the membrane-disrupting and gene expression-suppressing activities of its parent peptides. Furthermore, research into tryptophan-rich AMPs, a category that includes derivatives of cecropin-melittin hybrids, has shown potent activity against various viruses, suggesting a promising avenue for the development of novel antiviral agents based on this hybrid scaffold. mdpi.comnih.gov

| Peptide/Class | Virus Investigated | Observed Effect in Research Studies |

|---|---|---|

| Melittin | Human Immunodeficiency Virus (HIV-1) | Inhibited virus production and replication by suppressing viral gene expression. researchgate.netsemanticscholar.orgfrontiersin.org |

| Melittin | Herpes Simplex Virus (HSV) | Demonstrated direct inactivation of viral particles and interfered with host cell attachment. nih.govresearchgate.net |

| Melittin | Junin Virus (JV) | Showed inhibitory effects on viral multiplication. researchgate.net |

| Cecropins | Human Immunodeficiency Virus (HIV-1) | Contributed to the inhibition of HIV-1 replication by suppressing viral gene expression. semanticscholar.org |

| Tryptophan-Substituted Cecropin A-Melittin Hybrids | General Viruses | Tryptophan enrichment is associated with potent activity against a range of viruses. mdpi.comnih.gov |

Modulation of Immune Responses in Research Contexts

This compound and related hybrid peptides are investigated for their immunomodulatory potential, a function inherent to many naturally occurring antimicrobial peptides (HDPs/AMPs). AMPs are integral components of the innate immune system, and beyond their direct microbicidal action, they can influence host immune responses. chemistrycongresses.chresearchgate.net

The parent peptide melittin has been shown to possess anti-inflammatory properties. frontiersin.org Research indicates that melittin can suppress inflammatory signaling pathways, which can lead to a reduction in the inflammatory processes in various tissues. nih.gov This immunosuppressive action is a key characteristic being explored in the design of hybrid peptides. nih.gov

Studies on synthetic derivatives of cecropin-melittin hybrids provide more direct evidence of immunomodulatory activity. Research on BP100, a short peptide derived from a cecropin A-melittin hybrid, and its tryptophan-substituted analogs has demonstrated significant anti-inflammatory effects. mdpi.comnih.gov In laboratory models using mouse macrophage cells stimulated with lipopolysaccharide (LPS), these peptides were able to suppress the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov The ability of these peptides to act as scavengers for endotoxins like LPS is attributed to their cationic and amphipathic nature, preventing the endotoxins from binding to their receptors and triggering an inflammatory cascade. nih.gov This dual action of killing pathogens and dampening the subsequent inflammatory response makes these peptides promising candidates for further research.

| Peptide | Research Model | Observed Immunomodulatory Effect |

|---|---|---|

| Melittin | Various (in vitro/in vivo) | Acts as an anti-inflammatory compound by suppressing innate immune signaling pathways. frontiersin.orgnih.gov |

| Tryptophan-Substituted BP100 Analogs (Cecropin A-Melittin Hybrid Derivatives) | LPS-stimulated mouse macrophage RAW 264.7 cells | Suppressed the production of pro-inflammatory cytokines TNF-α and IL-6. nih.gov |

| Antimicrobial Peptides (General) | Innate Immune System Components | Can regulate cytokine production, stimulate chemotaxis, and influence other immune functions. chemistrycongresses.chresearchgate.net |

Activity against Phytopathogenic Microorganisms

The this compound hybrid and its derivatives have been extensively studied for their potent activity against a range of microorganisms that cause diseases in plants. mdpi.com This research is driven by the need for novel agents to protect economically important crops. nih.gov The hybrid peptide's design combines the antibacterial prowess of cecropin A with the membrane-lytic capabilities of melittin, resulting in high efficacy. nih.gov

Derivatives of this hybrid, such as the 11-residue peptide Pep3 (WKLFKKILKVL-NH₂), have shown significant antibacterial and antifungal activity. nih.govmdpi.com Research has demonstrated the efficacy of these peptides against critical plant pathogenic bacteria, including Erwinia amylovora, the causal agent of fire blight in fruit trees, Xanthomonas vesicatoria, which causes bacterial spot in tomato and pepper, and Pseudomonas syringae, responsible for various blight diseases. nih.govmdpi.com Studies have reported bactericidal effects at low micromolar concentrations for these peptides. nih.gov

The activity of these hybrid peptides also extends to phytopathogenic fungi. A combinatorial library of undecapeptides (CECMEL11), derived from a cecropin A-melittin hybrid, was screened against several fungal pathogens. nih.gov High activity was observed against Fusarium oxysporum, a widespread soil fungus causing vascular wilt, with Minimum Inhibitory Concentrations (MICs) below 2.5 μM. nih.gov Significant efficacy was also found against Penicillium expansum, the fungus responsible for blue mold rot in apples. nih.gov The mechanism of action is believed to involve membrane disruption, leading to cell lysis. nih.gov The potent, broad-spectrum activity of these peptides makes them strong candidates for the development of new agents for crop protection. nih.gov

| Target Microorganism | Type | Peptide Derivative Studied | Observed Activity / Finding |

|---|---|---|---|

| Erwinia amylovora | Bacterium | Pep3 and analogues | Inhibited growth and had a bactericidal effect at low micromolar concentrations (ED₅₀ of 1.3 to 7.3 μM). nih.gov |

| Xanthomonas vesicatoria | Bacterium | Pep3 and analogues | Demonstrated significant growth inhibition. nih.gov |

| Pseudomonas syringae | Bacterium | Pep3 and analogues | Showed effective growth inhibition and bactericidal effects. nih.gov |

| Fusarium oxysporum | Fungus | CECMEL11 library | Highly active, with MIC values below 2.5 μM for most compounds tested. nih.gov |

| Penicillium expansum | Fungus | CECMEL11 library | Identified 15 sequences with MICs below 12.5 μM; some showed sporicidal activity. nih.gov |

| Aspergillus niger | Fungus | CECMEL11 library | Lower activity observed compared to F. oxysporum. nih.gov |

| Rhizopus stolonifer | Fungus | CECMEL11 library | Lower activity observed compared to F. oxysporum. nih.gov |

Challenges and Optimization Strategies in Research Development

Enhancing Peptide Stability Against Proteolytic Degradation

A primary obstacle in the clinical application of peptide-based antimicrobial agents is their vulnerability to proteolytic enzymes in the body, which can significantly shorten their half-life and reduce their effectiveness. cymitquimica.com The linear form of Cecropin (B1577577) A (1-7)-Melittin A (2-9) amide is readily digested by enzymes such as trypsin. nih.gov To counter this, several chemical modification strategies have been explored to bolster its stability.

One effective approach is cyclization . By introducing Cysteine residues at both the N- and C-termini of the peptide and forming a disulfide bridge, a cyclic version of the peptide is created. nih.gov Research has demonstrated that this cyclization significantly improves the peptide's resistance to tryptic digestion. nih.gov For instance, while the linear form of the peptide may be completely degraded within minutes of exposure to trypsin, the cyclic analog can persist for a longer duration under the same conditions. nih.gov

Another successful strategy involves the substitution of specific amino acids . Replacing the five Lysine (B10760008) (Lys) residues with Ornithine (Orn) has been shown to not only maintain antibacterial activity but also enhance enzymatic stability. nih.gov This modification is thought to reduce the peptide's susceptibility to cleavage by trypsin, which specifically targets Lysine and Arginine residues.

The amidation of the C-terminus, as indicated by "amide" in the compound's name, is a common strategy to increase the stability of peptides by making them more resistant to carboxypeptidases. cymitquimica.com

Table 1: Strategies to Enhance Stability of Cecropin A (1-7)-Melittin A (2-9) amide

Modification Strategy Description Observed Outcome on Stability Reference Cyclization (Disulfide Bridge) Introduction of Cysteine residues at N- and C-termini to form a cyclic structure. Improved resistance to tryptic digestion compared to the linear form. nih.gov Amino Acid Substitution (Lys to Orn) Replacement of all five Lysine residues with Ornithine. Conserved antibacterial activity with improved enzymatic stability. nih.gov C-terminal Amidation Modification of the C-terminal carboxyl group to an amide group. Generally increases resistance to carboxypeptidases. nih.gov

Developing Targeted Delivery Systems in Research Models

To enhance the therapeutic index of this compound, researchers are exploring targeted delivery systems. These systems aim to concentrate the peptide at the site of infection, thereby increasing its efficacy while minimizing exposure to healthy host cells.

One innovative approach involves the use of a viral vector delivery system . A study utilized a recombinant adenovirus vector to specifically deliver a synthetic analog, CAMA-syn, to macrophages. nih.govThis targeted expression within macrophages, which can harbor intracellular bacteria, resulted in the inhibition of the growth of intracellular pathogens like E. coli and Bacillus Calmette-Guérin (BCG) in both in vitro and in vivo mouse models. nih.govThis demonstrates the potential for gene-based delivery to target the peptide to specific immune cells.

While not specific to this compound, research into the delivery of antimicrobial peptides, in general, provides a roadmap for future studies. Nanoparticle-based systems , such as liposomes and polymeric nanoparticles, are being investigated to encapsulate and protect peptides from degradation, control their release, and potentially target them to bacterial cells. nih.govdiff.orgresearchgate.netFor instance, liposomal formulations can improve the stability of peptides in the gastrointestinal tract for oral delivery. nih.govThe immobilization of this peptide on cellulose (B213188) nanofibers has also been explored as a method to create antimicrobial surfaces.

biosynth.com

Addressing Resistance Mechanisms in Pathogens

A significant advantage of antimicrobial peptides like this compound is their mechanism of action, which primarily involves the disruption of bacterial cell membranes. nih.govThis physical mode of action is believed to make the development of resistance more difficult for bacteria compared to conventional antibiotics that target specific metabolic pathways.

nih.gov

Encouragingly, one study attempting to induce resistance in Pseudomonas aeruginosa and Staphylococcus aureus to this peptide (referred to as CAMA) found that no resistance was observed, while resistance to the antibiotic gentamicin (B1671437) was readily induced. This suggests a low propensity for resistance development. Furthermore, this hybrid peptide has demonstrated activity against colistin-resistant clinical strains of Acinetobacter baumannii, indicating its potential as an alternative therapy for infections caused by multidrug-resistant pathogens.

nih.gov

However, it is crucial to remain vigilant about potential resistance mechanisms. Bacteria can develop resistance to cationic antimicrobial peptides through various strategies, including:

Modification of the cell surface: Altering the net negative charge of the cell envelope to repel the cationic peptide.

Efflux pumps: Actively pumping the peptide out of the bacterial cell.

Proteolytic degradation: Secreting proteases that degrade the peptide.

Biofilm formation: Creating a protective extracellular matrix that can limit peptide penetration.